![molecular formula C28H23NO9 B14157505 methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 1004880-63-0](/img/structure/B14157505.png)
methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized with the benzyloxycarbonyl-protected L-alanine. The final step involves esterification with methyl 4-hydroxybenzoate under specific reaction conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield and purity through process engineering and the use of automated synthesis equipment .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The chromenone moiety can be oxidized to form quinones.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces benzoic acid derivatives and amino acids.
Oxidation: Forms quinones and other oxidized products.
Substitution: Yields various substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromenone and benzoate moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-beta-alanyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- 7-benzyloxy-4-(trifluoromethyl)coumarin
- Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butyloxycarbonyl)amino]propanoate}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
Uniqueness
Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
1004880-63-0 |
|---|---|
Fórmula molecular |
C28H23NO9 |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
methyl 4-[4-oxo-7-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]oxychromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C28H23NO9/c1-17(29-28(33)36-15-18-6-4-3-5-7-18)26(31)38-21-12-13-22-23(14-21)35-16-24(25(22)30)37-20-10-8-19(9-11-20)27(32)34-2/h3-14,16-17H,15H2,1-2H3,(H,29,33)/t17-/m0/s1 |
Clave InChI |
VZAHOSALCPHDSX-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


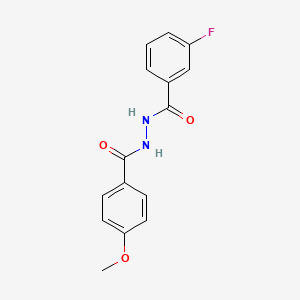
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
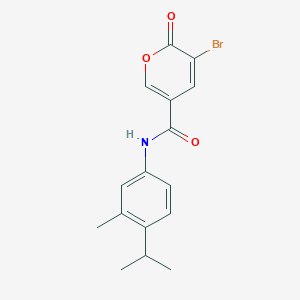
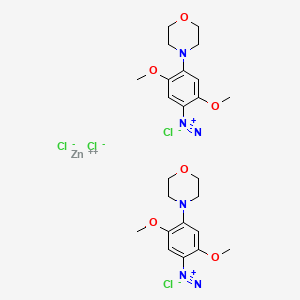
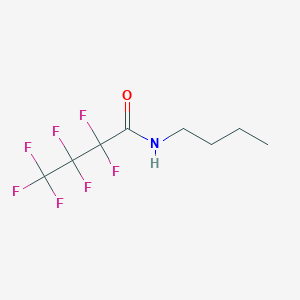
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)
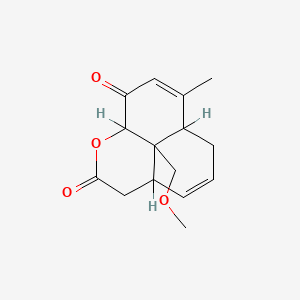
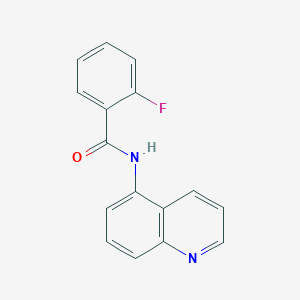
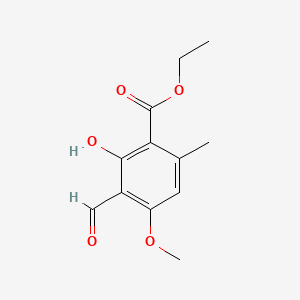
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
